Human vs Rat Urinary Excretion Profile
2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine (5-OH-PAP) exhibits pronounced species-dependent urinary excretion that distinguishes it from its parent compound phenazopyridine and other phenylazopyridine metabolites. In humans, 5-OH-PAP accounts for 48.3% of the total administered phenazopyridine dose excreted in urine, whereas in rats this same metabolite constitutes only 6.5% of the excreted dose [1]. This 7.4-fold species divergence is not observed for the parent compound, which is excreted unchanged at comparable levels across species (humans: 5.4%; rats: 6.1%) [2].
| Evidence Dimension | Urinary excretion as percentage of administered dose |
|---|---|
| Target Compound Data | Human: 48.3% of dose; Rat: 6.5% of dose |
| Comparator Or Baseline | Phenazopyridine (unchanged): Human 5.4% of dose; Rat 6.1% of dose |
| Quantified Difference | 7.4-fold difference between human and rat excretion of 5-OH-PAP versus 1.1-fold difference for parent compound |
| Conditions | Human volunteers receiving oral phenazopyridine (200 mg); Sprague-Dawley rats receiving oral phenazopyridine (50 mg/kg); urine collected over 0-48 h; HPLC analysis with UV detection at 430 nm |
Why This Matters
This quantitative species divergence directly impacts the selection of appropriate analytical reference standards for human pharmacokinetic studies versus preclinical rodent models, and establishes 5-OH-PAP as the essential human-specific biomarker for phenazopyridine metabolism studies.
- [1] Thomas BH, Whitehouse LW, Solomonraj G, et al. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs. J Pharm Sci. 1990;79(4):321-325. View Source
- [2] Thomas BH, Whitehouse LW, Solomonraj G, et al. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs. J Pharm Sci. 1990;79(4):321-325. Table II. View Source
